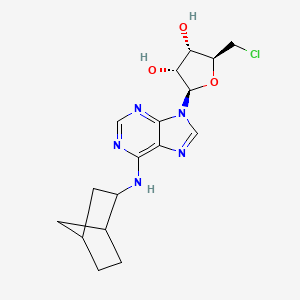

(+/-)-5'-Chloro-5'-deoxy-ENBA

Vue d'ensemble

Description

(+/-)-5’-Chloro-5’-deoxy-ENBA is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorine atom at the 5’ position and the absence of a hydroxyl group, making it a deoxy derivative. The stereochemistry of the compound is indicated by the (+/-) notation, signifying that it exists as a racemic mixture of enantiomers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-5’-Chloro-5’-deoxy-ENBA typically involves the chlorination of a suitable precursor. One common method is the reaction of 5’-deoxy-ENBA with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The reaction mechanism involves the substitution of the hydroxyl group with a chlorine atom, facilitated by the formation of an intermediate chlorosulfite ester.

Industrial Production Methods

On an industrial scale, the production of (+/-)-5’-Chloro-5’-deoxy-ENBA may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-5’-Chloro-5’-deoxy-ENBA undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 5’-deoxy-ENBA.

Oxidation Reactions: The compound can be oxidized to introduce functional groups at the 5’ position.

Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of the parent compound.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

The major products formed from these reactions include 5’-deoxy-ENBA, 5’-hydroxy-5’-deoxy-ENBA, and other derivatives depending on the specific reaction conditions.

Applications De Recherche Scientifique

Neuroprotective Effects

Mechanism of Action

(+/-)-5'-Chloro-5'-deoxy-ENBA acts primarily through the activation of adenosine A1 receptors, which are crucial for mediating neuroprotection and reducing excitotoxicity in neuronal tissues. The compound has demonstrated a high affinity for these receptors, with Ki values ranging from 0.20 to 0.51 nM, indicating its potential effectiveness in therapeutic settings .

Case Study: Neuropathic Pain Relief

In a study involving mice subjected to spared nerve injury (SNI), chronic administration of this compound significantly reduced both mechanical allodynia and thermal hyperalgesia without affecting motor coordination or cardiovascular functions. The analgesic effects were observed at doses of 0.5 mg/kg, showing efficacy up to seven days post-treatment .

| Parameter | Control Group | Treatment Group (0.5 mg/kg) |

|---|---|---|

| Mechanical Allodynia (g) | 4.2 ± 0.3 | 2.1 ± 0.2* |

| Thermal Hyperalgesia (°C) | 29.5 ± 0.5 | 31.2 ± 0.4* |

| Motor Coordination Score | 9.8 ± 1.0 | 9.7 ± 1.1 |

*Statistically significant difference (p < 0.05)

Cardioprotective Effects

Research indicates that this compound may also exert cardioprotective effects by modulating heart rate and myocardial ischemia through A1 receptor activation . This property makes it a candidate for further exploration in cardiovascular therapies.

Parkinson’s Disease Research

In models of Parkinson's disease, this compound has shown potential in alleviating symptoms associated with L-DOPA-induced dyskinesia and improving overall motor function . Chronic treatment with this compound has been linked to a reduction in abnormal involuntary movements, suggesting its role as an adjunct therapy in managing Parkinson's disease symptoms.

Behavioral Studies

The compound has also been investigated for its effects on hyperlocomotion in rodent models, demonstrating a reduction in activity levels when administered prior to stimulants like amphetamines . This highlights its potential applications in studying behavioral modifications and the underlying neurochemical pathways involved.

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Findings |

|---|---|

| Neuroprotection | Reduces excitotoxicity; alleviates neuropathic pain without significant side effects |

| Cardioprotection | Potential modulation of heart rate; protective against myocardial ischemia |

| Parkinson's Disease | Reduces L-DOPA-induced dyskinesia; improves motor function |

| Behavioral Modulation | Decreases hyperlocomotion; possible implications for understanding addiction and anxiety disorders |

Mécanisme D'action

The mechanism by which (+/-)-5’-Chloro-5’-deoxy-ENBA exerts its effects involves its interaction with specific molecular targets. The chlorine atom at the 5’ position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also interfere with enzymatic processes by acting as a competitive inhibitor or by modifying the active site of enzymes.

Comparaison Avec Des Composés Similaires

(+/-)-5’-Chloro-5’-deoxy-ENBA can be compared with other similar compounds, such as:

5’-Chloro-5’-deoxyadenosine: Similar in structure but differs in the base component.

5’-Chloro-5’-deoxyuridine: Contains a different nucleobase, leading to different biological activities.

5’-Chloro-5’-deoxythymidine: Another analog with distinct properties and applications.

The uniqueness of (+/-)-5’-Chloro-5’-deoxy-ENBA lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

(+/-)-5'-Chloro-5'-deoxy-ENBA, a potent and selective adenosine A1 receptor agonist, has garnered attention for its significant biological activity, particularly in the context of neuropathic pain management. This article delves into its biological mechanisms, effects on pain pathways, and relevant research findings.

- Chemical Name: N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine

- CAS Number: 103626-26-2

- Molecular Formula: C₁₇H₂₂ClN₅O₃

- Purity: ≥98%

The biological activity of this compound is primarily attributed to its role as an agonist for the adenosine A1 receptor (A1AR). The compound exhibits varying affinities for different adenosine receptors, with Ki values indicating a strong selectivity for A1 receptors:

| Receptor | Ki Value (nM) |

|---|---|

| A1 | 0.51 |

| A3 | 1290 |

| A2A | 1340 |

| A2B | 2740 |

The chlorine atom at the 5' position enhances its ability to form hydrogen bonds, influencing interactions with biological molecules and potentially modifying enzymatic processes by acting as a competitive inhibitor .

Biological Activity and Case Studies

Research has demonstrated that this compound effectively alleviates neuropathic pain in various animal models. Key findings from studies include:

- Nociceptive Behavior in Mice:

-

Spared Nerve Injury (SNI) Model:

- Chronic administration (0.5 mg/kg) in SNI mice reduced thermal hyperalgesia and mechanical allodynia at days 3 and 7 post-injury without affecting motor coordination or blood pressure .

- The analgesic effects were blocked by DPCPX, a selective A1AR antagonist, confirming the receptor's role in mediating these effects .

- Microglial Activation:

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Key Findings |

|---|---|

| Nociceptive Response | Inhibits formalin-induced pain response at doses of 1-2 mg/kg |

| Neuropathic Pain (SNI Model) | Reduces thermal hyperalgesia and mechanical allodynia at 0.5 mg/kg |

| Microglial Activation | Decreases number of activated microglia and astrocytes in spinal cord |

| Safety Profile | No significant changes in motor coordination or arterial blood pressure |

Propriétés

IUPAC Name |

(2R,3R,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN5O3/c18-5-11-13(24)14(25)17(26-11)23-7-21-12-15(19-6-20-16(12)23)22-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,24-25H,1-5H2,(H,19,20,22)/t8?,9?,10?,11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJGDYDNVNCGBT-STHLEMNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655303 | |

| Record name | N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-26-2 | |

| Record name | N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.